molecular formula C19H20N2O5S B2499708 N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide CAS No. 2034270-24-9

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2499708
CAS No.: 2034270-24-9
M. Wt: 388.44
InChI Key: MKDQTQYVYPRWTM-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is a multi-functional scaffold incorporating a benzofuran ring, a sulfonamide group, and an acetamide moiety. Benzofuran derivatives are frequently investigated for their diverse biological activities, which can include antibacterial, antitumor, antioxidant, and anti-inflammatory properties . The presence of the sulfonamide group is a key feature in many pharmacologically active compounds, particularly as it is a known zinc-binding group in inhibitors of enzymes like carbonic anhydrase (CA) . Research into similar benzenesulfonamide derivatives has shown promise in the selective targeting of cancer-associated CA isoforms, such as CA IX and XII, which are overexpressed in hypoxic solid tumors and play a role in tumor progression and survival . The acetamide functionality is a common building block in drug design, featured in compounds ranging from analgesics to enzyme inhibitors . The specific combination of these structural elements in this compound makes it a compelling candidate for further investigation in areas including oncology, infectious disease, and inflammation. Researchers can utilize this compound as a key intermediate or as a lead structure for the development of novel therapeutic agents. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-15-7-9-16(10-8-15)27(24,25)20-12-19(2,23)18-11-14-5-3-4-6-17(14)26-18/h3-11,20,23H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDQTQYVYPRWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Acetylation: Finally, the acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the sulfamoyl group can inhibit enzymes by mimicking natural substrates. The hydroxypropyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

    Sulfamoyl Derivatives: Compounds like sulfamethoxazole contain the sulfamoyl group and are known for their antibacterial properties.

    Acetamide Derivatives: Compounds such as paracetamol contain the acetamide group and are widely used as analgesics.

Uniqueness

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This indicates the presence of an acetamide functional group, a sulfamoyl group, and a hydroxyl substituent, all of which contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent modifications to introduce the sulfamoyl and acetamide functionalities. A typical synthetic route might include:

  • Formation of Benzofuran : Starting from appropriate precursors, benzofuran can be synthesized through cyclization reactions.
  • Introduction of Hydroxypropyl Group : This can be achieved using alkylation methods.
  • Sulfamoylation : The introduction of the sulfamoyl group typically involves reacting the amine with sulfonyl chloride.
  • Final Acetylation : The final step involves acetylating the amine to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For instance:

  • Fusarium oxysporum : In vitro assays have shown that certain derivatives exhibit significant antifungal activity, with IC50 values indicating effective inhibition of fungal growth (e.g., IC50 = 0.42 mM for specific analogs) .
  • Bacterial Strains : Preliminary results indicate limited antibacterial activity against common pathogens such as Agrobacterium tumefaciens and Pectobacterium carotovorum, suggesting that further modifications may enhance efficacy .

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that disrupt essential cellular processes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth.
  • Disruption of Membrane Integrity : Some studies suggest that compounds with similar structures can compromise bacterial membranes, leading to cell lysis.

Case Studies

  • Case Study on Antifungal Activity :
    • A study conducted on various benzofuran derivatives demonstrated that modifications in substituents significantly impacted their antifungal properties. The introduction of polar functional groups was found to enhance solubility and bioactivity against Fusarium oxysporum .
  • Case Study on Structure-Activity Relationship (SAR) :
    • Research focusing on SAR highlighted how varying the alkyl chain length and functional groups on the benzofuran core could lead to improved selectivity and potency against specific pathogens .

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